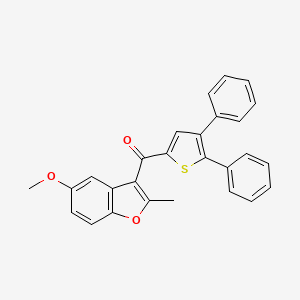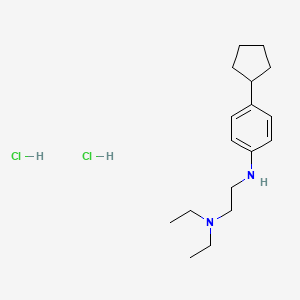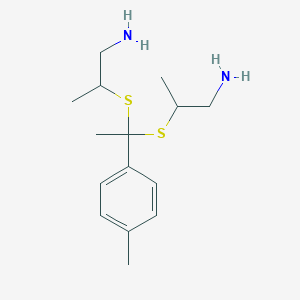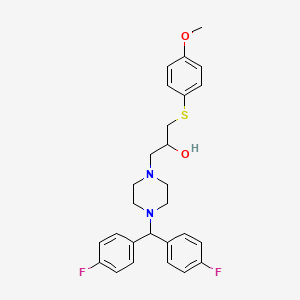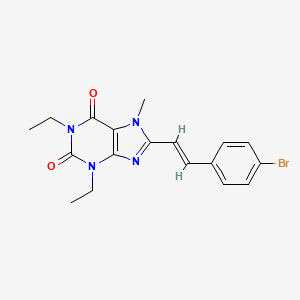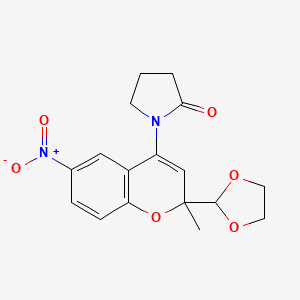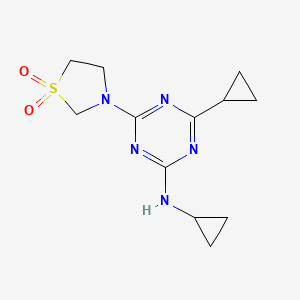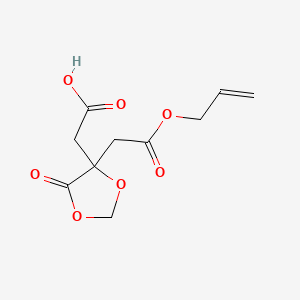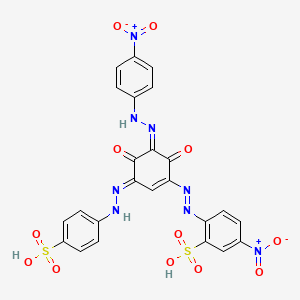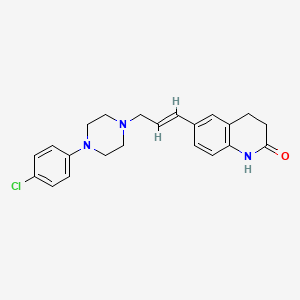
(+-)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes a pyrrolidine ring attached to a chlorophenyl group and an amine group. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidine ring.
Introduction of the Amine Group: This can be done through reductive amination or other amination techniques.
Formation of the Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions are common in industrial settings to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(±)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(±)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its effects on biological systems.
Medicine: Research into its potential therapeutic effects, including its interaction with neurotransmitter systems, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (±)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine hydrochloride: Shares a similar chlorophenyl group but has a piperazine ring instead of a pyrrolidine ring.
3-Chlorophenylhydrazine hydrochloride: Contains the chlorophenyl group but has a hydrazine moiety.
Uniqueness
(±)-1-(3-Chlorophenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific combination of a pyrrolidine ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
142469-60-1 |
|---|---|
Molecular Formula |
C11H16Cl2N2 |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15ClN2.ClH/c12-9-3-1-4-10(7-9)14-6-2-5-11(14)8-13;/h1,3-4,7,11H,2,5-6,8,13H2;1H |
InChI Key |
VPKVSIKWNXCCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=CC(=CC=C2)Cl)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


